molecular formula C15H14O2 B158085 Benzyl 4-methylbenzoate CAS No. 1711-35-9

Benzyl 4-methylbenzoate

Cat. No. B158085
CAS RN: 1711-35-9
M. Wt: 226.27 g/mol
InChI Key: LNXGEZSXCGDUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and ether. Benzyl 4-methylbenzoate is also known as methyl 4-phenylbenzoate and is a derivative of benzoic acid.

Mechanism Of Action

The mechanism of action of benzyl 4-methylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. It can also act as a weak acid in reactions involving proton transfer.

Biochemical And Physiological Effects

Benzyl 4-methylbenzoate does not have any known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals.

Advantages And Limitations For Lab Experiments

Benzyl 4-methylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other organic compounds. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving benzyl 4-methylbenzoate. One possible direction is the synthesis of new compounds using benzyl 4-methylbenzoate as a starting material. Another direction is the study of its potential applications in the fields of pharmaceuticals, agrochemicals, and fragrances. Additionally, the toxicity of benzyl 4-methylbenzoate could be further studied to determine its safety for use in various applications.

Synthesis Methods

Benzyl 4-methylbenzoate can be synthesized through the esterification reaction of 4-methylbenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained through vacuum distillation.

Scientific Research Applications

Benzyl 4-methylbenzoate is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Benzyl 4-methylbenzoate is also used as a reagent in organic chemistry reactions.

properties

IUPAC Name

benzyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXGEZSXCGDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282338
Record name Benzyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methylbenzoate

CAS RN

5467-99-2
Record name 5467-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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